molecular formula C15H15F9O6P B3042375 Praseodymium(III) trifluoroacetylacetonate CAS No. 59991-56-9

Praseodymium(III) trifluoroacetylacetonate

Cat. No.: B3042375
CAS No.: 59991-56-9
M. Wt: 603.17 g/mol
InChI Key: DWNVSNXTIZRDSC-IQMQLBNYSA-N
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Description

Praseodymium(III) trifluoroacetylacetonate is a coordination compound with the chemical formula C15H12F9O6Pr. It is a complex of praseodymium, a rare-earth metal, with trifluoroacetylacetonate ligands. This compound is known for its unique properties, including its stability and solubility in non-aqueous solvents, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium(III) trifluoroacetylacetonate can be synthesized through the reaction of praseodymium chloride with sodium trifluoroacetylacetonate in an organic solvent such as ethanol. The reaction typically occurs under reflux conditions, followed by the removal of the solvent under reduced pressure to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of high-purity praseodymium chloride and sodium trifluoroacetylacetonate. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final compound is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Praseodymium(III) trifluoroacetylacetonate primarily undergoes coordination reactions due to the presence of the trifluoroacetylacetonate ligands. It can also participate in substitution reactions where the ligands are replaced by other coordinating molecules.

Common Reagents and Conditions:

    Coordination Reactions: These reactions typically involve the use of solvents like ethanol or acetone and may require heating to facilitate the formation of the complex.

    Substitution Reactions: Common reagents include other β-diketones or phosphine oxides, and the reactions are often carried out under reflux conditions.

Major Products: The major products of these reactions are typically new coordination complexes with different ligands, which can exhibit varied properties depending on the nature of the substituting ligands.

Scientific Research Applications

Praseodymium(III) trifluoroacetylacetonate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other praseodymium complexes and as a catalyst in various organic reactions.

    Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorescent probes for imaging and sensing applications.

    Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to form stable complexes with biologically relevant molecules.

    Industry: It is employed in the production of advanced materials, including thin films and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

    Praseodymium(III) acetylacetonate: Similar in structure but with acetylacetonate ligands instead of trifluoroacetylacetonate.

    Praseodymium(III) hexafluoroacetylacetonate: Contains hexafluoroacetylacetonate ligands, offering different electronic properties.

    Praseodymium(III) trifluoromethanesulfonate: Another praseodymium complex with trifluoromethanesulfonate ligands, used in different catalytic applications.

Uniqueness: Praseodymium(III) trifluoroacetylacetonate is unique due to the presence of trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties enhance its stability and solubility in non-aqueous solvents, making it particularly valuable in applications requiring these characteristics.

Properties

IUPAC Name

praseodymium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/b3*3-2-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNVSNXTIZRDSC-IQMQLBNYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Pr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Pr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F9O6Pr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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